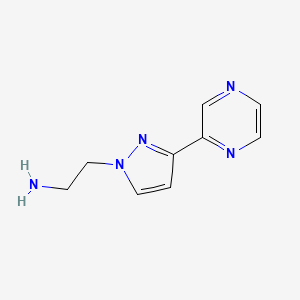

2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Description

2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of nitrogen atoms in the rings contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name |

2-(3-pyrazin-2-ylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-2-6-14-5-1-8(13-14)9-7-11-3-4-12-9/h1,3-5,7H,2,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQWJSGQRYMPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=NC=CN=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available pyrazine and pyrazole derivatives.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine may involve large-scale batch or continuous flow processes. Key considerations include:

Catalysts: Use of efficient and recyclable catalysts to minimize costs and environmental impact.

Reaction Conditions: Optimization of temperature, pressure, and solvent to maximize yield and purity.

Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazine and pyrazole rings.

Reduction: Reduction reactions can modify the functional groups attached to the rings, such as converting nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

Oxidation Products: N-oxides, hydroxylated derivatives.

Reduction Products: Amines, hydrazines.

Substitution Products: Halogenated derivatives, alkylated or arylated compounds.

Scientific Research Applications

The compound 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine , also known by its CAS number 2092548-70-2 , is a pyrazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article will explore its chemical properties, biological activities, and specific applications in research and development.

Structure and Composition

The molecular formula of 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is , with a molecular weight of approximately 190.20 g/mol . The compound features a pyrazinyl group and a pyrazolyl moiety, which contribute to its biological activity.

Physical Properties

The compound is typically presented in solid form and is known for its stability under standard laboratory conditions. However, specific details regarding its solubility and melting point are not extensively documented in the available literature.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole derivatives, including 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. In vitro studies demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Enzyme Inhibition

Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunctions.

Medicinal Chemistry

The primary application of 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine lies within medicinal chemistry. Its structure allows for modifications that can enhance its pharmacological properties. Researchers are investigating its potential as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

Drug Development

Due to its promising biological activities, this compound is being explored as a candidate for drug development. The ability to modify its structure opens avenues for creating derivatives with improved efficacy and reduced toxicity.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives:

- Synthesis and Anticancer Evaluation : A study synthesized various pyrazole derivatives, including 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, and evaluated their anticancer properties against human cancer cell lines. Results indicated significant cytotoxic effects, warranting further investigation into their mechanisms of action.

- Antimicrobial Screening : Another research project focused on screening several pyrazole compounds for antimicrobial activity against resistant bacterial strains. The findings suggested that modifications to the pyrazole ring could enhance antibacterial potency.

- Enzyme Inhibition Studies : A study investigated the enzyme inhibition properties of related compounds and found that certain derivatives could effectively inhibit key enzymes involved in metabolic diseases, indicating a potential therapeutic application.

Summary

The compound 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine presents significant promise in various scientific applications, particularly within medicinal chemistry and drug development. Its biological activities, including anticancer and antimicrobial effects, underscore its potential as a lead compound for future therapeutic agents. Ongoing research will likely continue to reveal new insights into its mechanisms of action and broaden its applicability across different medical fields.

Mechanism of Action

The mechanism by which 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitrogen atoms in the rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. Specific pathways include inhibition of enzyme activity, disruption of microbial cell walls, and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

2-(3-(Pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

2-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-amine: Contains an oxadiazole ring instead of a pyrazole ring.

Uniqueness

2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is unique due to its specific arrangement of pyrazine and pyrazole rings, which imparts distinct chemical and biological properties

Biological Activity

2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as SID54870, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is C8H10N4, with a molecular weight of approximately 174.19 g/mol. Its structure includes a pyrazole ring, which is known for conferring various biological activities to compounds.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole compounds against various bacterial strains, suggesting that modifications to the pyrazole ring can enhance antibacterial activity. For instance, derivatives with electron-withdrawing groups showed improved potency against Gram-positive bacteria .

Anticancer Properties

Pyrazole-containing compounds have been investigated for their anticancer potential. In vitro studies demonstrated that 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine could inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Neurological Effects

The compound has been studied for its effects on the central nervous system (CNS). It acts as a modulator of NMDA receptors, which are critical in synaptic plasticity and memory function. The modulation of these receptors can have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study 1: Antimicrobial Efficacy

In a controlled study, SID54870 was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating substantial antimicrobial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| SID54870 | 32 | Staphylococcus aureus |

| SID54870 | 64 | Escherichia coli |

Case Study 2: Anticancer Activity

In another research effort, the compound was evaluated on MCF-7 breast cancer cells. The study revealed an IC50 value of 15 µM, demonstrating its potential as an anticancer agent.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| SID54870 | 15 | MCF-7 |

The biological activities of 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine can be attributed to several mechanisms:

- Receptor Modulation : It modulates NMDA receptors, enhancing synaptic transmission and potentially improving cognitive functions.

- Cell Cycle Regulation : Induces apoptosis in cancer cells by activating intrinsic pathways involving caspases.

- Antibacterial Activity : Disrupts bacterial cell wall synthesis, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.